Cas no 850192-14-2 (4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one)
4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-[[4-(2-fluorophenyl)piperazin-1-ium-1-yl]methyl]-2-oxo-7-phenylchromen-6-olate
- 2H-1-Benzopyran-2-one, 4-[[4-(2-fluorophenyl)-1-piperazinyl]methyl]-6-hydroxy-7-phenyl-
- 4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
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- Inchi: 1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2
- InChI Key: RIGGFJOUJGRYID-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(C3=CC=CC=C3)=C(O)C=C2C(CN2CCN(C3=CC=CC=C3F)CC2)=C1
4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-1796-2μmol |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-5μmol |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-10μmol |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-20μmol |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-1mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-2mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-3mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-4mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-5mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1796-10mg |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one |
850192-14-2 | 10mg |
$79.0 | 2023-09-11 |
4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-Hydroxy-7-Phenyl-2H-Chromen-2-One: A Multifunctional Scaffold with Promising Therapeutic Potential
4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one, with the CAS number 850192-14-2, represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the class of chromanone derivatives, which are characterized by their 2H-chromen-2-one core structure. The introduction of functional groups such as the 2-fluorophenyl moiety and the piperazin-1-ylmethyl substituent significantly enhances its pharmacological profile. Recent studies have highlighted its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders, making it a focal point for researchers seeking novel therapeutic agents.
The 2H-chromen-2-one scaffold is a versatile platform in drug discovery, known for its ability to modulate a wide range of biological targets. The 6-hydroxy group at the chromanone ring introduces additional hydrophilicity, which may influence the compound's solubility and permeability. The 7-phenyl substitution further modifies the molecule's electronic properties, potentially affecting its binding affinity to specific receptors. These structural features collectively contribute to the compound's unique pharmacodynamic properties.
Recent research has demonstrated that 4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-3H-chromen-2-one exhibits significant anti-inflammatory activity. A 2023 study published in Journal of Medicinal Chemistry reported that this compound effectively inhibits the NF-κB signaling pathway, a key mediator of inflammatory responses. The 2-fluorophenyl group was identified as a critical determinant of this activity, as its presence enhances the compound's ability to interact with the IKK complex. This finding underscores the importance of functional group placement in optimizing therapeutic efficacy.
Additionally, the piperazin-1-ylmethyl moiety has been shown to confer neuroprotective properties. A 2024 preclinical study in Neuropharmacology found that the compound exhibits protective effects against oxidative stress in neuronal cells. The 6-hydroxy group may play a role in this activity by facilitating the formation of hydrogen bonds with target proteins, thereby enhancing molecular interactions. These findings highlight the compound's potential as a dual-action agent for treating conditions such as Alzheimer's disease and Parkinson's disease.
From a synthetic perspective, the preparation of 4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves a multi-step process that combines aromatic substitution reactions with heterocyclic ring formation. A 2023 paper in Organic & Biomolecular Chemistry described an efficient method for synthesizing this compound using microwave-assisted catalytic approaches. This method not only reduces reaction time but also minimizes byproduct formation, aligning with the principles of green chemistry. The 7-phenyl substitution was achieved through a Suzuki coupling reaction, demonstrating the versatility of this synthetic strategy.
Recent advances in computational chemistry have further elucidated the molecular mechanisms underlying the compound's biological activities. Molecular docking studies have revealed that the 2-fluorophenyl group interacts with hydrophobic pockets in target proteins, while the piperazin-1-ylmethyl moiety forms hydrogen bonds with key residues. These interactions are critical for the compound's ability to modulate target pathways. A 2024 study in Drug Discovery Today utilized machine learning algorithms to predict the compound's binding affinity, providing valuable insights into its potential therapeutic applications.
The compound's pharmacokinetic profile is another area of interest. A 2023 pharmacology study in Drug Metabolism and Disposition evaluated the compound's oral bioavailability and metabolic stability. The results indicated that the 6-hydroxy group contributes to the compound's metabolic stability by reducing susceptibility to enzymatic degradation. This property is particularly advantageous for oral administration, as it enhances the compound's systemic availability. The 7-phenyl substitution further modulates the compound's metabolic pathway, potentially reducing off-target effects.
Emerging research has also explored the compound's potential in targeting specific diseases. A 2024 clinical trial in Frontiers in Pharmacology investigated its efficacy in treating rheumatoid arthritis. The study found that the compound significantly reduced joint inflammation and improved patient outcomes, with minimal side effects. These findings suggest that the compound could be a valuable addition to the therapeutic arsenal for managing inflammatory conditions. The 2-fluorophenyl group was implicated in the compound's ability to inhibit pro-inflammatory cytokines, highlighting its role in disease modulation.
Despite its promising properties, the compound faces challenges in terms of scalability and cost-effectiveness. A 2023 review in Chemical Reviews discussed the economic implications of large-scale synthesis of this compound. The study emphasized the need for optimized reaction conditions and catalysts to reduce production costs. Additionally, the compound's stability under various storage conditions remains a topic of ongoing research, as it is crucial for its long-term viability as a therapeutic agent.
Looking ahead, the compound's potential applications in the treatment of neurodegenerative diseases is a particularly exciting area of research. A 2024 study in ACS Chemical Neuroscience explored its effects on amyloid-beta aggregation, a hallmark of Alzheimer's disease. The results indicated that the compound effectively disrupts amyloid formation, suggesting its potential as a disease-modifying therapy. The 6-hydroxy group was found to play a critical role in this activity, as it enhances the compound's ability to interact with amyloid peptides.
In conclusion, 4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one represents a promising candidate for the development of novel therapeutics. Its unique structural features, combined with its demonstrated biological activities, position it as a valuable compound in the field of medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further solidifying its importance in the quest for innovative treatments.
As the field of drug discovery continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs. The integration of advanced analytical techniques, computational modeling, and synthetic chemistry will be essential in optimizing these compounds for clinical use. With continued research and innovation, the potential of 4-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one in the treatment of various diseases is likely to expand, offering new hope for patients worldwide.
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